molecular formula C₉H₅D₄N B1155413 (2-Isocyanoethyl)-benzene-d4

(2-Isocyanoethyl)-benzene-d4

Cat. No.: B1155413
M. Wt: 135.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isocyanoethyl)-benzene-d4 is a deuterated aromatic isocyanide reagent of significant value in advanced chemical and pharmacological research. Its primary research utility is rooted in the incorporation of four deuterium atoms, which serve as a stable isotopic label. This labeling makes the compound an essential probe in reaction mechanism studies, where it is used to trace reaction pathways and intermediates via techniques such as NMR spectroscopy and mass spectrometry. In the field of catalysis, particularly in metal-mediated transformations, this compound can be used to investigate the role of isocyanide ligands and to develop novel catalytic cycles. Furthermore, its application extends to the synthesis of deuterium-labeled heterocycles and other complex molecular architectures, providing crucial isotopic markers for drug metabolism and pharmacokinetics (DMPK) studies in medicinal chemistry. The deuterated benzene core enhances the molecular rigidity and can influence the electronic properties of the isocyanide functional group, offering a unique tool for modulating and studying reaction outcomes. This reagent is strictly for use in laboratory research.

Properties

Molecular Formula

C₉H₅D₄N

Molecular Weight

135.2

Synonyms

1-Isocyano-2-phenylethane-d4;  2-Phenylethyl Isocyanide-d4;  Phenethyl Isocyanide-d4

Origin of Product

United States

Use in Mechanistic Studies

As discussed, the key application is in the study of reaction mechanisms. For any reaction involving (2-isocyanoethyl)benzene (B48291), substituting it with the d4-labeled version provides a clear spectroscopic and mass-spectrometric handle. This allows researchers to follow the aromatic fragment through complex reaction cascades, identify bond-forming and bond-breaking events, and distinguish between competing mechanistic pathways.

Building Block in Labeled Organic Synthesis

This compound serves as a deuterated building block. It can be employed in multicomponent reactions to generate libraries of complex molecules that are specifically labeled on the phenylethyl aromatic ring. acs.org This is particularly valuable in medicinal chemistry for creating internal standards for quantitative analysis by mass spectrometry or for synthesizing deuterated drug analogues to study their pharmacokinetic properties, such as metabolic stability and clearance mechanisms. focusbiomolecules.com

Synthetic Strategies for Deuterated (2-Isocyanoethyl)-benzene-d4 and its Analogs

The synthesis of isotopically labeled compounds, such as this compound, is a critical area of chemical research, providing essential tools for mechanistic studies, metabolic tracking, and the development of pharmaceuticals with enhanced properties. This article details the synthetic methodologies for preparing this compound, with a specific focus on achieving regioselective deuterium (B1214612) incorporation on the aromatic ring and the synthesis of the isocyanide functionality.

Advanced Spectroscopic Investigations Employing Deuterium Labeling

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Deuterium NMR (²H NMR) is a specialized technique that directly probes the deuterium nuclei, offering unique information that complements traditional proton (¹H) and carbon-13 (¹³C) NMR. wikipedia.org

²H NMR for Direct Deuterium Location and Quantification

²H NMR spectroscopy serves as a definitive method for confirming the positions and quantifying the extent of deuterium incorporation in (2-Isocyanoethyl)-benzene-d4. magritek.com Unlike ¹H NMR, which would show the absence of signals in the aromatic region for a fully deuterated ring, ²H NMR displays a distinct signal corresponding to the deuterium atoms. The chemical shift of this signal is similar to that of the aromatic protons in the non-deuterated analogue, though with characteristically broader lines. magritek.com

The integration of the deuterium signal, when compared to an internal standard, allows for precise quantification of the isotopic purity. wiley.comnih.gov This is crucial for verifying the successful synthesis of the labeled compound and for studies where a known level of deuteration is required. A combination of ¹H and ²H NMR can provide an even more accurate determination of isotopic abundance than classical methods. wiley.comnih.gov

Table 1: Hypothetical ²H NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
²H~7.2-7.4Broad Multiplet4DAromatic C-D

Note: The exact chemical shift can vary depending on the solvent and experimental conditions.

Application of ¹H and ¹³C NMR in Deuterated Compound Analysis

While ²H NMR directly observes the deuterium, ¹H and ¹³C NMR provide complementary structural information. In the ¹H NMR spectrum of this compound, the aromatic region would be devoid of signals, confirming the replacement of protons with deuterium. The signals for the ethyl chain protons (-CH₂-CH₂-NC) would remain, and their chemical shifts and coupling patterns would provide information about the electronic environment and conformation of this part of the molecule. uobasrah.edu.iq The absence of coupling to the aromatic ring protons simplifies this region of the spectrum. magritek.com

In the ¹³C NMR spectrum, the carbon atoms of the deuterated benzene (B151609) ring will exhibit characteristic changes. The signals for the deuterated carbons will be split into multiplets due to coupling with the spin-1 deuterium nucleus (C-D coupling). iastate.edu Additionally, the relaxation times of these carbons are affected, which can sometimes lead to a decrease in signal intensity compared to their protonated counterparts. The chemical shifts of the aromatic carbons are also slightly altered by the isotopic substitution. pitt.eduodu.edudu.edu

Table 2: Expected ¹H and ¹³C NMR Features for this compound

SpectrumRegionExpected ObservationInformation Gained
¹H NMRAromatic (6.5-8.0 ppm)Absence of signalsConfirmation of deuteration on the benzene ring
¹H NMRAliphatic (2.5-4.0 ppm)Signals for the ethyl group (-CH₂CH₂-)Structural confirmation of the ethyl isocyanide chain
¹³C NMRAromatic (120-140 ppm)Splitting of carbon signals due to C-D couplingConfirmation of deuterium attachment to specific carbons
¹³C NMRAliphaticSignals for the ethyl and isocyano carbonsComplete carbon skeleton assignment

Advanced NMR Techniques for Studying Conformational Dynamics and Intermolecular Interactions

Advanced NMR techniques can be employed to study the dynamic behavior of this compound. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between the ethyl chain protons and any residual protons or with solvent molecules, providing insights into the molecule's preferred conformation in solution. copernicus.org

Furthermore, the deuterated aromatic ring can be used as a probe to study intermolecular interactions. For instance, the interaction of the deuterated benzene ring with other aromatic systems can be investigated by monitoring changes in the NMR chemical shifts. semanticscholar.org Deuterium's different nuclear properties compared to protium (B1232500) can subtly influence these interactions. Solid-state ²H NMR is particularly powerful for studying molecular dynamics in solid materials, as the spectral lineshapes are highly sensitive to the motion of the C-D bonds. wikipedia.orgkpi.ua

Mass Spectrometry (MS) for Precision Isotopic Analysis and Fragmentation Studies

Mass spectrometry is an indispensable tool for confirming the identity and isotopic composition of labeled compounds like this compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Verifying Deuterium Content

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, HRMS can precisely measure the mass of the molecular ion, confirming the presence of four deuterium atoms. The expected mass will be approximately four mass units higher than its non-deuterated counterpart, (2-isocyanoethyl)-benzene. This technique is crucial for confirming the successful incorporation of the desired number of deuterium atoms and for assessing the isotopic purity of the sample. nih.govrsc.org

Investigation of Mass Shifts and Isotopic Envelopes for Complex Molecule Characterization

The mass spectrum of a deuterated compound shows a distinct isotopic pattern. The molecular ion peak (M+) of this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. The isotopic envelope, which represents the distribution of ions with different numbers of heavy isotopes (like ¹³C), will also be shifted. researchgate.net Analyzing the shape and distribution of this envelope can provide further confirmation of the degree of deuteration. nih.gov

Fragmentation patterns in the mass spectrum offer valuable structural information. libretexts.orgchemguide.co.uk When the molecular ion of this compound fragments, the resulting charged fragments will retain the deuterium labels if the benzene ring remains intact. For example, a common fragmentation for phenethyl compounds is the cleavage of the bond between the two ethyl carbons, leading to a benzyl-type cation. In this case, a fragment corresponding to the deuterated benzyl (B1604629) cation (C₇H₂D₄⁺) would be observed at a different m/z value than the corresponding fragment from the non-deuterated compound. Studying these mass shifts in the fragmentation pattern helps to confirm the location of the deuterium labels within the molecule. wikipedia.org

Table 3: Predicted Mass Spectrometry Data for this compound vs. Non-deuterated Analog

Feature(2-Isocyanoethyl)-benzene (C₉H₉N)This compound (C₉H₅D₄N)
Molecular Weight (approx.) 131.07 g/mol 135.10 g/mol
Molecular Ion (M⁺) m/z ~131~135
Key Fragment Ion (e.g., Benzyl cation) C₇H₇⁺ (m/z ~91)C₇H₃D₄⁺ (m/z ~95)

Analysis of Fragmentation Pathways in Deuterated this compound

A key fragmentation pathway for compounds containing a benzyl unit is the formation of the tropylium (B1234903) ion (C₇H₇⁺), which is a highly stable seven-membered aromatic ring cation. In the case of this compound, the molecular ion ([M]⁺˙) would have a mass-to-charge ratio (m/z) of 135. Benzylic cleavage, the breaking of the bond between the phenyl ring and the deuterated ethyl chain, would be a prominent fragmentation step. This cleavage can lead to the formation of a deuterated tropylium ion.

The fragmentation is expected to proceed as follows:

Formation of the Molecular Ion: C₆H₅CD₂CD₂NC → [C₆H₅CD₂CD₂NC]⁺˙ (m/z = 135)

Benzylic Cleavage and Tropylium Ion Formation: A common fragmentation for phenyl-alkanes involves the cleavage of the benzylic C-C bond. For (2-Isocyanoethyl)-benzene, this would lead to the formation of a benzyl cation (C₆H₅CH₂⁺, m/z 91), which readily rearranges to the more stable tropylium ion (C₇H₇⁺, m/z 91). In the deuterated analogue, the initial benzylic cleavage would result in a C₆H₅CD₂⁺ fragment (m/z 93). This fragment would likely undergo rearrangement, incorporating the deuterated methylene (B1212753) group into an expanded seven-membered ring to form a deuterated tropylium ion.

[C₆H₅CD₂CD₂NC]⁺˙ → [C₇H₅D₂]⁺ (m/z 93) + ˙CD₂NC

McLafferty-type Rearrangement: While the classic McLafferty rearrangement involves the transfer of a γ-hydrogen to a carbonyl group, a similar rearrangement could be envisioned involving the isocyano group. However, given the stability of the tropylium ion, this is likely to be a less favored pathway.

Other Fragmentations: Other potential fragmentations include the loss of the isocyano group or parts of the deuterated ethyl chain. For instance, the loss of a deuterated methyl radical (˙CD₃) is less likely due to the structure, but cleavage at other points in the ethyl chain could occur.

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios for this compound.

Fragment IonProposed StructurePredicted m/z
[C₉H₅D₄N]⁺˙Molecular Ion135
[C₇H₅D₂]⁺Deuterated Tropylium Ion93
[C₆H₅CD₂]⁺Deuterated Benzyl Cation93
[C₆H₅]⁺Phenyl Cation77

This interactive data table is based on theoretical predictions of fragmentation pathways.

The presence of deuterium atoms provides a clear mass shift for key fragments, allowing for unambiguous identification of the fragmentation pathways. The observation of a prominent peak at m/z 93 would be strong evidence for the formation of the deuterated tropylium ion, confirming the involvement of the ethyl bridge in this characteristic rearrangement.

Infrared and Raman Spectroscopy for Vibrational Analysis of Deuterated Species

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds between them. Deuterium labeling is a valuable technique in vibrational spectroscopy because the doubling of the mass of a hydrogen atom upon substitution with deuterium leads to a significant and predictable shift in the vibrational frequencies of the bonds involving that atom. This isotopic shift aids in the assignment of complex vibrational spectra.

For this compound, the vibrational spectrum will be a composite of the modes associated with the phenyl ring, the deuterated ethyl bridge, and the isocyano group.

Expected Vibrational Modes and Isotopic Shifts:

Isocyano Group (-N≡C): The isocyanide stretching vibration is a strong and characteristic band in the IR spectrum, typically appearing in the range of 2150-2100 cm⁻¹. This frequency is not expected to be significantly affected by the deuterium substitution on the ethyl group, as it is several bonds away.

Phenyl Group (C₆H₅-): The phenyl group will exhibit several characteristic vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H In-plane and Out-of-plane Bending: These vibrations appear in the fingerprint region (below 1300 cm⁻¹) and are characteristic of the substitution pattern of the benzene ring.

Deuterated Ethyl Bridge (-CD₂-CD₂-): The presence of deuterium atoms on the ethyl bridge will lead to significant changes in the vibrational spectrum compared to its non-deuterated counterpart.

C-D Stretching: The C-D stretching vibrations are expected to appear in the range of 2200-2100 cm⁻¹, a region that is typically free from other fundamental vibrations, making them easily identifiable. This is a significant shift from the C-H stretching vibrations which occur around 2960-2850 cm⁻¹.

CD₂ Bending (Scissoring), Wagging, Twisting, and Rocking: These deformation modes will also be shifted to lower frequencies compared to the corresponding CH₂ modes. For example, CH₂ scissoring typically appears around 1465 cm⁻¹, while CD₂ scissoring would be expected at a significantly lower wavenumber.

The following table provides a qualitative prediction of the key vibrational modes for this compound and their expected regions in the IR and Raman spectra.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopic Activity
C-H StretchAromatic~3100-3000IR, Raman
C-D StretchAliphatic~2200-2100IR, Raman
-N≡C StretchIsocyanide~2150-2100Strong in IR
C=C StretchAromatic Ring~1600-1450IR, Raman
CD₂ BendingAliphaticLower than CH₂ bendingIR, Raman
C-H BendingAromaticFingerprint RegionIR, Raman

This interactive data table is based on theoretical predictions of vibrational modes.

The analysis of the IR and Raman spectra of this compound, with a focus on the shifted C-D modes, would allow for a detailed and confident assignment of the vibrational bands associated with the ethyl bridge. This, in turn, would provide valuable information about the conformation and dynamics of this part of the molecule. The complementary nature of IR and Raman spectroscopy, where different vibrational modes can be more or less active in each technique, would provide a comprehensive picture of the vibrational landscape of this deuterated species.

Elucidation of Reaction Mechanisms Through Deuterium Kinetic Isotope Effects Kies

Principles of Kinetic Isotope Effects in Reaction Pathway Determination

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov This effect is rooted in the principles of vibrational spectroscopy and transition state theory. The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov

Consequently, the C-D bond has a lower zero-point energy (ZPE), which is the minimum possible energy of a vibrational system. rsc.org For a reaction to occur, this bond must be stretched and ultimately broken, requiring the molecule to pass through a higher-energy transition state. The energy required to reach this transition state from the ground state is the activation energy. Because the C-D bond starts from a lower energy level, it requires more energy to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to its C-H counterpart. nih.gov

The magnitude of the KIE (kH/kD) can therefore indicate whether a C-H bond is broken in the rate-determining step of a reaction. A significant KIE (typically > 2) suggests that this bond cleavage is central to the slowest step of the mechanism, whereas a KIE close to unity (kH/kD ≈ 1) implies that the C-H bond is not broken in the rate-determining step. wikipedia.org KIEs are invaluable for distinguishing between proposed reaction pathways and identifying rate-limiting steps. rsc.org

Primary Deuterium (B1214612) Kinetic Isotope Effects in C-H/C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. wikipedia.org For C-H bond cleavage, the theoretical maximum for the primary deuterium KIE at room temperature is approximately 7, although values can be influenced by factors such as quantum tunneling and the linearity of the hydrogen transfer in the transition state. nih.govtcichemicals.com

Observing a large primary KIE is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. For example, in electrophilic aromatic substitution reactions like sulfonation, the rate-determining step can shift depending on the conditions. Under certain conditions, the deprotonation of the intermediate carbocation to restore aromaticity becomes rate-limiting. In such cases, replacing the aromatic hydrogens with deuterium, as in a molecule like (2-Isocyanoethyl)-benzene-d4, would lead to a significant primary KIE, confirming that C-H/C-D bond cleavage is the kinetic bottleneck. stackexchange.com

The magnitude of the primary KIE can also provide information about the structure of the transition state. A symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, typically exhibits the maximum KIE. Asymmetrical transition states, which are either "early" (reactant-like) or "late" (product-like), will show smaller KIEs.

Secondary Deuterium Kinetic Isotope Effects for Probing Transition State Structure and Hybridization Changes

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with typical values of kH/kD ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, SKIEs provide crucial information about changes in the electronic environment and hybridization of the carbon atom to which the deuterium is attached.

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs : Occur when deuterium is substituted on the carbon atom undergoing a change in hybridization. For instance, in an SN1 reaction, the carbon atom changes from sp³ hybridization in the reactant to sp² in the carbocation intermediate. This change leads to a weakening of the out-of-plane bending vibrations of the remaining C-H/C-D bonds, resulting in a normal KIE (kH/kD > 1, typically 1.1-1.2). Conversely, a change from sp² to sp³ hybridization, as seen in some addition reactions, results in an inverse KIE (kH/kD < 1, typically 0.8-0.9), because the C-H/C-D bending vibrations become stiffer in the transition state. wikipedia.org

β-Secondary KIEs : Are observed when the isotope is on a carbon atom adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the σ-electrons of the C-H/C-D bond interact with an adjacent empty or partially filled p-orbital. Since a C-H bond is a better electron donor for hyperconjugation than a C-D bond, a normal KIE (kH/kD > 1) is often observed when hyperconjugation stabilizes the transition state, such as in the formation of a carbocation.

Competitive Intramolecular and Intermolecular KIE Experiments with this compound

While specific experimental KIE studies utilizing this compound are not prominently available in peer-reviewed literature, the principles of competitive experiments can be clearly illustrated. These experiments are powerful methods for accurately measuring KIEs.

Intermolecular KIE experiments involve reacting a mixture of the unlabeled substrate (e.g., (2-isocyanoethyl)benzene) and its deuterated isotopologue (e.g., (2-isocyanoethyl)benzene-d4) in the same reaction vessel. The relative rates are determined by analyzing the ratio of the products or the remaining starting materials at a given time. This method is highly accurate because both reactions occur under identical conditions, eliminating potential errors from separate experiments. gentaur.com For a reaction involving C-H activation on the benzene (B151609) ring, a kH/kD value significantly greater than 1 would indicate that C-H bond cleavage is part of the rate-determining step.

Intramolecular KIE experiments are performed on a single molecule that contains both hydrogen and deuterium at equivalent, competing positions. For example, if a reaction involved the selective activation of one C-H bond on the ring of a partially deuterated (2-isocyanoethyl)benzene (B48291), the ratio of products resulting from C-H cleavage versus C-D cleavage would directly yield the KIE. This method is often even more precise than intermolecular competition. gentaur.com

To illustrate how data from such experiments are presented, the following table shows representative KIE values for the elimination reaction of various substituted phenethyl bromides, a class of compounds structurally related to (2-isocyanoethyl)benzene.

Substituent (X) in X-C₆H₄CH₂CH₂BrkH/kD
p-OCH₃5.66
p-CH₃5.95
H6.23
p-Cl6.58
m-NO₂7.47

Data adapted from studies on related phenethyl compounds for illustrative purposes. rsc.org

Isotopic Tracing in Complex Organic Transformations Involving this compound

Isotopic labeling is a technique used to track the journey of an isotope through a reaction or metabolic pathway. chem-station.com By replacing specific atoms with their isotopes, scientists can follow the labeled atoms to determine the sequence of bond-breaking and bond-forming events. This compound, with its stable deuterium label on the aromatic ring, is an ideal tracer for studying complex organic transformations.

For instance, in a multi-step synthesis or a catalytic cycle, the position of the deuterium atoms in the final products and any intermediates can reveal whether the aromatic ring has undergone rearrangement, participated in an unexpected cyclization, or if specific C-D bonds have been cleaved.

Consider a hypothetical palladium-catalyzed cross-coupling reaction where (2-isocyanoethyl)benzene is a substrate. If the proposed mechanism involves a reversible C-H bond activation step on the aromatic ring, using this compound would allow researchers to test this hypothesis. If the reaction is stopped before completion, analysis of the recovered starting material for any "scrambling" of the deuterium atoms (i.e., their migration to other positions) would provide strong evidence for a reversible C-H activation/C-D cleavage step. If the deuterium atoms remain in their original positions, it would suggest that the C-H activation is irreversible. This type of isotopic tracing provides mechanistic details that are often inaccessible through kinetic studies alone. chem-station.com

Applications in Advanced Synthetic Methodologies and Supramolecular Chemistry Research

Utilization as a Deuterium-Labeled Reagent in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, benefit significantly from the use of isotopically labeled reagents for mechanistic studies. semanticscholar.org (2-Isocyanoethyl)-benzene-d4 serves as a valuable probe in this context, allowing researchers to track the fate of the isocyanide component through the reaction pathway.

Incorporation into Ugi, Passerini, and Other Isocyanide-Based Reactions

This compound is utilized as a reagent in the Ugi reaction, a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. chemicalbook.commdpi.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. mdpi.comnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular rearrangement (the Mumm rearrangement) to yield the final bis-amide product. mdpi.com

Similarly, in the Passerini reaction, a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide, this compound can be incorporated to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org The isocyanide's role is central to the formation of the key C-C bond in the product. organic-chemistry.orgresearchgate.net The use of the deuterated analog allows for precise tracking of the phenethyl moiety within the final complex molecular architecture.

The versatility of isocyanides makes them suitable for a wide array of MCRs beyond the classic Ugi and Passerini reactions, enabling the synthesis of diverse molecular scaffolds, including various heterocyclic structures. nih.gov

Studies on Deuterium (B1214612) Retention and Scrambling in MCR Products

A primary motivation for using deuterated reagents like this compound is to investigate the integrity of specific molecular fragments during a reaction. By analyzing the final products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, chemists can determine if the deuterium atoms have remained in their original positions (retention) or have migrated to other parts of the molecule (scrambling).

Such studies are crucial for:

Validating Reaction Mechanisms: The position of the deuterium label in the product provides direct evidence for proposed bond-forming and bond-breaking events.

Identifying Unforeseen Rearrangements: Deuterium scrambling can reveal unexpected intramolecular or intermolecular hydrogen-deuterium exchange processes, side reactions, or the involvement of transient intermediates not accounted for in the presumed mechanism.

Quantifying Reaction Pathways: The degree of deuterium retention can help quantify the contribution of competing reaction pathways.

While specific studies detailing deuterium retention and scrambling for this compound in MCRs are not extensively documented in readily available literature, the principle remains a fundamental application of isotopic labeling in mechanistic organic chemistry.

Investigation as a Labeled Ligand in Coordination and Organometallic Chemistry Research

The isocyanide functional group is an excellent ligand for a wide range of transition metals, acting as a strong σ-donor and a modest π-acceptor. researchgate.net The use of this compound as a ligand allows for detailed spectroscopic investigation of metal-ligand interactions, where the deuterium labels serve as silent reporters in ¹H NMR or can be observed directly in ²H NMR without interference from other proton signals.

Probing Metal-Isocyanide Interactions and Complexation Shifts

When an isocyanide coordinates to a metal center, it causes characteristic shifts in its spectroscopic signals. The deuterium labeling in this compound facilitates the monitoring of these changes. For instance, in vibrational spectroscopy (FT-IR), the C≡N stretching frequency (νC≡N) is highly sensitive to the electronic environment and will shift upon coordination to a metal.

In analogous studies with other isocyanide ligands, such as 2,6-dimethylphenyl isocyanide (DIMPI) binding to iron(II) heme complexes, significant spectroscopic changes are observed. nih.gov Upon coordination, the electronic environment of the ligand is altered, leading to measurable shifts in NMR signals and changes in UV-Vis absorption spectra. nih.gov These shifts provide valuable information about the nature and strength of the metal-ligand bond.

Table 1: Illustrative Spectroscopic Shifts upon Isocyanide Complexation (Based on an Analogous System)

Complex Measurement Free Ligand Value Coordinated Ligand Value Observation
Ferrous-heme + DIMPI FT-IR (νC≡N) ~2115 cm⁻¹ 2124 cm⁻¹ Shift to higher frequency indicates σ-donation dominates. nih.gov
Ferrous-heme + DIMPI ¹H-NMR (Aryl-H) ~7.0 ppm 7.2 ppm Downfield shift indicates change in electronic environment. nih.gov

This table is based on data for 2,6-dimethylphenyl isocyanide (DIMPI) from reference nih.gov and serves to illustrate the types of shifts expected when an isocyanide ligand coordinates to a metal center.

Role in Catalytic Cycle Investigations

Isotopically labeled ligands are indispensable tools for elucidating the mechanisms of catalytic cycles. By incorporating this compound into a catalytic system, researchers can track the ligand's behavior through each step of the cycle, such as oxidative addition, migratory insertion, and reductive elimination. The unique mass of the deuterated ligand allows for its unambiguous identification in intermediates and products by mass spectrometry. Furthermore, techniques like NMR spectroscopy can monitor the ligand's coordination and dissociation from the metal center, providing critical insights into the catalyst's resting state and the kinetics of the catalytic process. researchgate.net

Contribution to the Synthesis of Deuterated Analogs for Mechanistic Investigations in Material Science (e.g., Polymerization of Deuterated Monomers)

In material science, particularly in the study of polymers, deuteration is a key strategy for investigating material properties and formation mechanisms. ornl.gov Deuterated polymers are frequently used in neutron scattering experiments, as the significant difference in neutron scattering length between hydrogen and deuterium provides contrast for visualizing polymer chain conformation, dynamics, and morphology in blends or solutions. ornl.gov

This compound can serve as a deuterated building block or monomer in the synthesis of specialized polymers. chemicalbook.com The incorporation of this deuterated unit into a polymer backbone or as a side chain enables detailed mechanistic studies of polymerization processes. For example, it can help in understanding:

Monomer Reactivity Ratios: By tracking the incorporation of the deuterated monomer versus its non-deuterated counterpart in a copolymerization reaction.

Chain Termination and Transfer Mechanisms: By analyzing the end groups of polymer chains to see where the deuterated fragment resides.

Polymer Degradation: By monitoring the release or modification of the deuterated segments under stress conditions like heat or UV exposure.

The precise synthesis of such functional, deuterated polymers is essential for advancing the understanding of structure-property relationships in materials. ornl.gov

Theoretical and Computational Chemistry Studies of 2 Isocyanoethyl Benzene D4

General Principles of Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Electronic Structure: Calculations can elucidate the arrangement of molecular orbitals, electron density distribution, and electrostatic potential. For an isocyanide like (2-Isocyanoethyl)-benzene-d4, this would involve analyzing the electronic nature of the isocyano group (-N≡C) and the deuterated benzene (B151609) ring.

Reactivity: DFT can be used to calculate reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO gap), which provide insights into the kinetic stability and chemical reactivity of a molecule. Various DFT functionals (e.g., B3LYP, M06-2X) are often benchmarked to find the most accurate method for a specific class of molecules.

General Approaches to Modeling Reaction Pathways and Transition States

Computational chemistry provides powerful methods for mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways and the characterization of transition states.

Reaction Pathways: For a deuterated isocyanide, theoretical models could explore reactions such as additions to the isocyanide carbon, reactions at the benzene ring, or processes involving the ethyl bridge. Computational methods can trace the minimum energy path that connects reactants to products.

Transition States: A transition state is a first-order saddle point on the potential energy surface. core.ac.uk Locating and characterizing the geometry and energy of a transition state is crucial for calculating the activation energy and, consequently, the reaction rate. Methods like nudged elastic band (NEB) or eigenvector-following algorithms are used to find these structures. For deuterated compounds, these calculations are essential for understanding kinetic isotope effects (KIEs). wikipedia.orgbaranlab.org

General Methods for Predicting Spectroscopic Parameters of Deuterated Species

Computational methods can predict various spectroscopic parameters, which is particularly useful for identifying and characterizing novel or isotopically labeled compounds.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) by calculating the magnetic shielding tensor for each nucleus. For a deuterated species like this compound, this would involve predicting the shifts for the remaining protons and the carbon atoms, and accounting for the influence of deuterium (B1214612) on neighboring nuclei (isotope shifts).

Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Deuteration significantly affects vibrational frequencies; for instance, a C-D stretching vibration occurs at a lower frequency than a C-H stretch due to the heavier mass of deuterium. libretexts.org This effect is predictable and can be accurately modeled. researchgate.netuwosh.eduresearchgate.net

Correlation of Theoretical Predictions with Experimental Observables

A key aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation strengthens the predictive power of the computational methods.

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the reaction rate of a non-deuterated reactant to that of its deuterated counterpart (kH/kD). wikipedia.org Theoretical calculations of reactant and transition state vibrational frequencies allow for the prediction of KIEs. libretexts.orgepfl.ch Comparing the calculated KIE with an experimentally measured value is a powerful method for validating a proposed reaction mechanism. core.ac.uk For example, a significant primary KIE (typically > 2) suggests that a C-H bond is broken in the rate-determining step of the reaction. libretexts.org

Spectroscopic Data: The correlation between predicted and experimental spectroscopic data serves as a crucial benchmark for the accuracy of computational models. If the calculated NMR chemical shifts and vibrational frequencies for a proposed structure closely match the experimental spectra, it provides strong evidence for the correct structural assignment. Discrepancies can, in turn, prompt refinements in the theoretical models or a re-evaluation of the experimental data. researchgate.net

While these computational methodologies are well-established and routinely applied in chemical research, their specific application to generate data for this compound has not been found in the reviewed literature. Therefore, the creation of a detailed, data-rich article as requested is not feasible.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Deuteration Methods for Complex Structures

The synthesis of isotopically labeled compounds like (2-Isocyanoethyl)-benzene-d4 is foundational to their application. Future research is increasingly focused on developing more efficient, selective, and cost-effective deuteration methods, moving beyond traditional techniques.

Current methods often rely on acid/base-catalyzed hydrogen-deuterium exchange or the use of expensive deuterated precursors. scielo.org.mxresearchgate.net Modern approaches, however, are leveraging transition-metal catalysis and innovative reaction systems to streamline the synthesis of deuterated aromatic compounds. scielo.org.mxresearchgate.net For instance, palladium and iridium complexes have been successfully used for selective deuteration of arenes. scielo.org.mxacs.org

A particularly promising area is the development of flow synthesis methods. tn-sanso.co.jp Compared to conventional batch synthesis, flow reactors offer significantly improved heating efficiency, reduced reaction times, and lower consumption of expensive reagents like heavy water (D₂O). tn-sanso.co.jp This technology could be adapted for the synthesis of complex structures like this compound, making it more accessible for widespread research.

Future efforts will likely concentrate on:

Catalyst Development : Designing new catalysts that offer higher selectivity for specific C-H bond deuteration, minimizing unwanted side reactions.

Greener Reagents : Expanding the use of more environmentally benign deuterium (B1214612) sources beyond D₂O and deuterated solvents. nih.govacs.org

Late-Stage Deuteration : Perfecting methods for introducing deuterium at a late stage in a synthetic sequence, which is crucial for labeling complex, biologically active molecules. acs.org

MethodDescriptionKey AdvantagesRelevant Research Areas
Acid/Base-Catalyzed ExchangeTraditional method involving the exchange of protons for deuterons in the presence of a deuterated acid or base. scielo.org.mxnih.govSimple procedure for accessible protons.Fundamental labeling of simple molecules.
Transition-Metal CatalysisUse of catalysts (e.g., Pd, Rh, Ir) to activate C-H bonds for selective H/D exchange. scielo.org.mxresearchgate.netacs.orgHigh regioselectivity and efficiency for complex molecules. acs.orgPharmaceuticals, materials science.
Flow SynthesisContinuous reaction process using microreactors, often coupled with microwave heating. tn-sanso.co.jpReduced reaction time, lower reagent consumption, improved safety and scalability. tn-sanso.co.jpLarge-scale production of deuterated compounds.

Expansion of Mechanistic Studies into New Reaction Classes

Deuterated compounds are invaluable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). libretexts.orgyoutube.com The replacement of a hydrogen atom with a heavier deuterium atom leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher bond dissociation energy. libretexts.org This difference can significantly alter the reaction rate if the C-H bond is broken or formed in the rate-determining step, providing deep insight into the reaction's transition state. youtube.comwpmucdn.comacs.org

The isocyanide functional group in this compound is highly versatile and participates in a wide array of reactions, including multicomponent reactions (MCRs) like the Ugi and Passerini reactions, as well as metal-catalyzed C-H functionalization and insertion reactions. researchgate.netfrontiersin.orgrsc.org By synthesizing this compound and its non-deuterated counterpart, researchers can perform comparative kinetic studies.

Future mechanistic investigations could focus on:

Multicomponent Reactions : Probing the intricate mechanisms of isocyanide-based MCRs to understand the sequence of bond-forming events and identify the rate-limiting step. frontiersin.org

Metal-Catalyzed Insertions : Using KIE studies to shed light on the mechanism of C-H activation and subsequent isocyanide insertion, which is a powerful strategy for constructing complex molecules. rsc.org

Biosynthetic Pathways : Isocyanides are also found in natural products. acs.org Isotopic labeling can help trace the biosynthetic pathways involved in their formation. nih.gov

Reaction ClassPotential Mechanistic QuestionRole of this compound
Passerini/Ugi ReactionsIs the initial α-addition the rate-limiting step?Compare reaction rates of deuterated vs. non-deuterated reactants to determine KIE.
Palladium-Catalyzed C-H AminationDoes C-H bond cleavage occur in the rate-determining step?A significant primary KIE (kH/kD > 1) would support this hypothesis. libretexts.org
Cycloaddition ReactionsWhat is the nature of the transition state?Secondary KIEs can provide information about changes in hybridization at the reacting centers. libretexts.org

Interdisciplinary Research at the Interface of Organic Chemistry, Spectroscopy, and Computational Science

The study of molecules like this compound exemplifies the convergence of multiple scientific disciplines. ucsb.edugexinonline.com Organic chemists synthesize the molecule, spectroscopists analyze its structure and dynamics, and computational chemists model its properties and behavior. gexinonline.comoist.jp

Organic Chemistry : Focuses on the synthesis and reactivity of the molecule, as discussed in the previous sections. oist.jp

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the identity and isotopic purity of this compound. synmr.in Deuterium labeling simplifies ¹H NMR spectra and provides a distinct mass shift in MS, aiding in structural elucidation and metabolic tracking. synmr.inthalesnano.comnih.gov Deuterium MR spectroscopy is also an emerging in vivo imaging technique. oup.com

Computational Science : Quantum chemical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) and model reaction pathways. researchgate.netwikipedia.org Comparing computational predictions with experimental spectroscopic data provides a powerful method for validating theoretical models and interpreting complex experimental results. gexinonline.com

Future interdisciplinary projects could involve using computational models to predict the KIEs for novel isocyanide reactions, which would then be experimentally verified using synthesized this compound. This synergistic approach accelerates the discovery and understanding of new chemical transformations. acs.org

Potential for this compound in Advanced Analytical Standard Development

One of the most significant applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). acs.orgclearsynth.com An ideal internal standard behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the mass spectrometer. scispace.com

This compound is an excellent candidate for an internal standard for its non-deuterated analog, (2-Isocyanoethyl)-benzene. The key advantages include:

Co-elution : The deuterated standard co-elutes with the non-deuterated analyte during chromatography, meaning it experiences the same sample preparation losses and matrix effects (ion suppression or enhancement in the MS source). texilajournal.com

Mass Difference : It is easily distinguished from the analyte by its higher mass, allowing for simultaneous detection and quantification. thalesnano.com

Accuracy and Precision : By adding a known amount of the deuterated standard to a sample, variations in sample workup and instrument response can be corrected, leading to highly accurate and precise quantification of the target analyte. clearsynth.comwisdomlib.org

This is crucial in fields like pharmaceutical research for drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis for monitoring pollutants, and metabolomics. clearsynth.comsymeres.com As analytical techniques become more sensitive, the demand for high-purity, stable isotope-labeled internal standards like this compound will continue to grow. acs.org

Q & A

Q. What are the recommended synthesis protocols for (2-Isocyanoethyl)-benzene-d4, and how do isotopic labeling techniques influence its purity?

  • Methodological Answer : Synthesis typically involves introducing deuterium at specific positions via exchange reactions or using deuterated precursors. For example, brominated intermediates (e.g., (2-Bromoethyl)benzene-d5 ) can undergo nucleophilic substitution with isocyanide groups under controlled pH and temperature. Isotopic purity (>99% deuterium) is critical; protocols recommend rigorous purification via column chromatography followed by NMR (¹H, ²H) and mass spectrometry to confirm isotopic integrity .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. For instance:
  • Thermal stability : Use TGA/DSC to monitor decomposition at elevated temperatures (e.g., 25–150°C).
  • Hydrolytic stability : Test in aqueous buffers (pH 3–11) with LC-MS to detect hydrolysis products like deuterated benzylamines.
    Data tables comparing half-lives under different conditions are essential for experimental design .

Q. What analytical techniques are most effective for confirming the structure and isotopic enrichment of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
Technique Key Metrics
¹H/²H NMRAbsence of proton signals at deuterated positions
FT-IRC≡N stretch (~2150 cm⁻¹) and C-D vibrations (~2200 cm⁻¹)
HRMSExact mass matching theoretical m/z (e.g., [M+H]+ = 151.12 for C9H7D4N)

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence reaction kinetics when this compound is used in catalytic cycloadditions?

  • Methodological Answer : DIEs are critical in mechanistic studies. For example, in Huisgen cycloadditions, compare rate constants (k_H/k_D) using deuterated vs. non-deuterated substrates. Computational modeling (DFT) can predict isotopic effects on transition states. Experimental data showing reduced reaction rates (k_D < k_H) in deuterated compounds support kinetic isotope effect (KIE) analysis .

Q. What strategies resolve contradictions in reported reaction pathways involving this compound, particularly in cross-coupling reactions?

  • Methodological Answer : Address discrepancies through:
  • Control experiments : Vary catalysts (e.g., Pd vs. Cu) to isolate pathway-specific intermediates.
  • Isotopic tracing : Use ¹³C/²H-labeled analogs to track bond formation via NMR or MS.
  • Meta-analysis : Compare literature data on analogous non-deuterated systems to identify outliers caused by isotopic steric/electronic effects .

Q. How can this compound be applied in studying biomolecular interactions, such as protein-ligand binding, using deuterium exchange mass spectrometry (HDX-MS)?

  • Methodological Answer : Incorporate the compound as a deuterated probe in HDX-MS workflows:

Labeling : Incubate proteins with this compound under native conditions.

Quenching : Rapidly lower pH/temperature to halt exchange.

Analysis : Digest proteins and use LC-MS to map deuterium incorporation, revealing binding site accessibility and dynamics .

Data Reliability & Ethical Considerations

Q. What steps ensure the reproducibility of experiments using this compound, given its sensitivity to moisture and oxygen?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (Ar/N2) at -20°C in sealed, desiccated vials.
  • Handling : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Documentation : Report exact synthetic conditions (e.g., solvent dryness, reaction time) to enable replication .

Q. How should researchers address discrepancies in isotopic enrichment data across different batches of this compound?

  • Methodological Answer : Implement batch-to-batch validation protocols:
  • QC Metrics : Include isotopic purity (via ²H NMR), residual solvent (GC-MS), and elemental analysis.
  • Statistical analysis : Use ANOVA to compare batch data; outliers may indicate synthetic variability (e.g., incomplete deuteration) .

Cross-Disciplinary Applications

Q. In materials science, how can this compound be utilized to study self-assembled monolayers (SAMs) via neutron scattering?

  • Methodological Answer : Deuterated SAMs enhance neutron contrast for structural analysis:
  • Synthesis : Attach the compound to gold surfaces via isocyanide-Au interactions.
  • Characterization : Use neutron reflectometry to measure layer thickness and density, leveraging deuterium’s scattering cross-section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.